molecular formula C6H8N2 B1265945 1-Allylimidazole CAS No. 31410-01-2

1-Allylimidazole

Cat. No.: B1265945
CAS No.: 31410-01-2
M. Wt: 108.14 g/mol
InChI Key: XLXCHZCQTCBUOX-UHFFFAOYSA-N
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Description

1-Allylimidazole is an organic compound with the molecular formula C6H8N2. It consists of an imidazole ring substituted with an allyl group at the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, pharmaceuticals, and materials science .

Biochemical Analysis

Biochemical Properties

1-Allylimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with metal ions such as copper(II) and cobalt(II), which have been shown to exhibit selective cytotoxicity and antifungal properties The compound’s ability to bind with macromolecules like DNA and proteins further highlights its importance in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. Studies have shown that its metal complexes, particularly with copper(II), exhibit selective cytotoxicity towards tumor cells, such as human lung carcinoma A549 cells . Additionally, these complexes do not significantly affect normal bronchial BEAS-2B cells, indicating their potential for targeted cancer therapy. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic and antifungal properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms coordination complexes with metal ions, which can interact with DNA and proteins . These interactions can lead to modifications in the hydrolytic activity of enzymes such as lysozyme and endolysin, affecting cellular functions. Additionally, the compound’s ability to bind with DNA suggests its potential role in gene regulation and expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation can influence its long-term effects on cellular function . Studies have shown that its metal complexes exhibit sustained cytotoxic and antifungal properties over time, indicating their potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound or its metal complexes can lead to increased cytotoxicity and antifungal activity . Excessive doses may also result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects and potential toxicity at high doses must be carefully evaluated in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacological activity and its excretion from the body. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water and its interactions with cellular membranes facilitate its distribution across different compartments . These interactions can affect its localization and accumulation within cells, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with DNA and proteins suggests its potential localization within the nucleus and other cellular organelles . This localization is crucial for its biochemical activity and therapeutic applications, as it provides the physiological context for its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylimidazole can be synthesized through the reaction of imidazole with allyl halides, such as allyl bromide or allyl chloride. The reaction typically occurs under basic conditions, using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows :

Imidazole+Allyl HalideThis compound+Halide Ion\text{Imidazole} + \text{Allyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} Imidazole+Allyl Halide→this compound+Halide Ion

For example, the reaction of imidazole with allyl bromide in the presence of potassium carbonate yields this compound with a yield of approximately 76% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Allylimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-Allylimidazole can be compared with other imidazole derivatives, such as:

This compound is unique due to its allyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-prop-2-enylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-4-8-5-3-7-6-8/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXCHZCQTCBUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185339
Record name 1-Allyl-1H-imidazole
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Allyl-1H-imidazole
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CAS No.

31410-01-2
Record name 1-Allylimidazole
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Record name 1-Allylimidazole
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Record name 1-Allyl-1H-imidazole
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Record name 1-allyl-1H-imidazole
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Record name 1-ALLYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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